[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. The compound features a benzimidazole core substituted with a dichlorobenzyl group and a hydroxymethyl group, which contributes to its potential pharmacological properties. Benzimidazole derivatives have garnered attention for their applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents.
The compound can be classified under the following categories:
The synthesis of this compound has been documented in various studies focusing on the preparation of novel benzimidazole derivatives and their biological evaluations .
The synthesis of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:
The molecular structure of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol can be represented as follows:
Key structural features include:
Spectroscopic data such as H NMR and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the structure:
The compound can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are critical for modifying the compound to enhance its pharmacological profile or to investigate structure-activity relationships .
The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully elucidated but is believed to involve:
Experimental data indicate that modifications to the benzimidazole core significantly impact antibacterial and antifungal potency, suggesting that this compound may exhibit similar behavior .
Key properties of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol include:
These properties are critical for determining the compound's suitability for various applications in drug formulation .
The applications of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol are primarily in medicinal chemistry:
Ongoing research aims to explore its full potential in treating infections caused by resistant microorganisms .
The benzimidazole core represents a privileged scaffold in drug design due to its versatile bioisosteric properties and structural similarity to naturally occurring purines. This bicyclic aromatic system consists of a fused benzene and imidazole ring, enabling diverse non-covalent interactions with biological targets through its hydrogen bond-accepting nitrogen atoms and planar aromatic surface. The scaffold's remarkable capacity to serve as a carbamate isostere in anthelmintics or as a proton pump inhibitor precursor underscores its functional adaptability across therapeutic classes [3].
Benzimidazole derivatives exhibit conformational rigidity that enhances target selectivity, particularly in enzyme inhibition. Position N1 serves as a critical modification site, with alkylation or arylation profoundly altering pharmacological profiles. For example, the simple (1-benzyl-1H-benzimidazol-2-yl)methanol (CAS 6646-70-4) demonstrates how N1-benzylation modifies electronic distribution while the 2-hydroxymethyl group provides a hydrogen-bonding handle for target engagement [3]. Similarly, the piperidine-fused benzimidazole derivative (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol (CAS 1420864-27-2) exemplifies structural expansion strategies, where the piperidine spacer creates three-dimensionality from the planar core, enhancing affinity for complex binding sites [6].
Table 1: Structural Diversity and Biological Relevance of Representative Benzimidazole Derivatives
Compound | Core Structure | Key Pharmacological Role | Molecular Weight (g/mol) |
---|---|---|---|
(1-Benzyl-1H-benzimidazol-2-yl)methanol | Simple N1-substituted | Antimicrobial scaffold | 238.28 [3] |
Ketoconazole Impurity 16 | Dioxolane-fused | Antifungal precursor | 329.18 [7] |
[2-(2,6-Dichlorobenzyl)-1H-imidazol-4-yl]methanol | Imidazole variant | Bioactive intermediate | 257.12 [8] |
Piperidin-3-yl methanol derivative | Spacer-incorporated | Target-specific modulator | 390.30 [6] |
Halogenation represents a strategic molecular manipulation in medicinal chemistry, with the 2,4-dichlorobenzyl group emerging as a particularly influential substituent for benzimidazole optimization. This motif combines steric bulk, electron-withdrawing effects, and lipophilicity enhancement to improve target affinity and metabolic stability. The chlorine atoms at ortho and para positions create a distinct electrostatic profile that facilitates interactions with hydrophobic enzyme pockets while reducing oxidative metabolism compared to non-halogenated analogs [7].
The 2,4-dichlorobenzyl moiety significantly alters physicochemical parameters. Computational analyses indicate that dichloro-substitution increases logP by approximately 1.5 units compared to benzyl analogs, enhancing membrane permeability. This is exemplified in ketoconazole-related compounds like 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 84682-23-5), where the dichlorophenyl group contributes to a predicted logP of 2.7 and water solubility of 144 mg/L at 20°C – properties critical for antifungal penetration [7]. Similarly, the [2-(2,6-dichlorobenzyl)-1H-imidazol-4-yl]methanol structure (Aldrich PH016160) demonstrates how chlorine positioning influences molecular geometry and target binding [8].
Table 2: Halogenation Impact on Benzimidazole Derivative Properties
Substituent Pattern | Representative Compound | Key Property Modifications | Biological Implications |
---|---|---|---|
Non-halogenated | (1-Benzyl-1H-benzimidazol-2-yl)methanol | Higher solubility; Lower logP | Reduced cellular penetration |
2-Chlorobenzyl | (1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl)methanol | Moderate lipophilicity (logP ~2.8) | Enhanced antimicrobial activity [1] |
2,4-Dichlorobenzyl | Ketoconazole analogs | Increased logP (2.7-3.5); Electron-withdrawing | Improved target affinity & stability |
3,4-Dichlorobenzyl | Piperidine-benzimidazole hybrids | Optimal logP ~3.5; Balanced solubility [6] | CNS permeability potential |
The hydroxymethyl (-CH₂OH) functionalization at the C2 position of benzimidazoles represents a critical pharmacophore that enhances molecular interactions without excessive steric demand. This group serves as a hydrogen bond donor/acceptor hybrid, enabling versatile binding modes with biological targets, while also providing a synthetic handle for further derivatization into esters, ethers, or carbamate prodrugs. The primary alcohol's amphiphilic character contributes to solubility balance in hybrid molecules, counteracting the hydrophobic nature of halogenated aryl substituents [3] [6].
Structurally diverse hydroxymethyl-bearing benzimidazoles demonstrate wide therapeutic relevance. The piperidine-incorporated variant (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol exemplifies sophisticated scaffold development, where two hydroxymethyl groups operate cooperatively – the benzimidazole-attached alcohol engages in target binding while the piperidine-located alcohol improves aqueous solubility (molecular weight 390.3 g/mol) [6]. Similarly, the dioxolane-containing structure 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol demonstrates how hydroxymethyl positioning influences conformational stability in antifungal agents [7].
Table 3: Functional Roles of Hydroxymethyl Group in Benzimidazole-Based Therapeutics
Molecular Context | Compound Example | Hydroxymethyl Role | Therapeutic Area |
---|---|---|---|
Simple N1-benzyl benzimidazole | (1-Benzyl-1H-benzimidazol-2-yl)methanol | Hydrogen-bonding moiety; Metabolic handle | Antimicrobial development |
Dichlorophenyl-modified dioxolanes | Ketoconazole Impurity 16 | Solubility enhancer; Stereochemical influencer | Antifungal agents [7] |
Piperidine-benzimidazole hybrids | Vulcanchem VC8239417 | Dual binding/solubilization functionality | Target-specific modulators |
Imidazole-based analogs | [2-(2,6-Dichlorobenzyl)-1H-imidazol-4-yl]methanol | Bioisosteric replacement element | Enzyme inhibition [8] |
The strategic incorporation of hydroxymethyl functionality transforms simple benzimidazole cores into drug-like molecules with optimized ADME profiles. In [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol specifically, this group works synergistically with the dichlorinated benzyl substituent – the halogenated moiety drives target affinity while the alcohol maintains metabolic stability and mitigates excessive lipophilicity. This balance positions hydroxymethyl-functionalized benzimidazoles as promising candidates for kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics where precise physicochemical properties are paramount [3] [6] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: